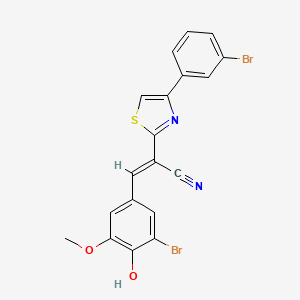

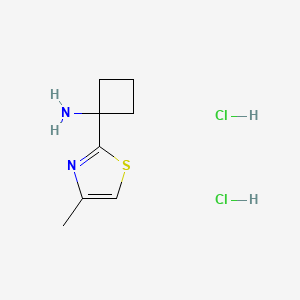

![molecular formula C21H16N2OS B2590589 N-[2-(1,3-benzotiazol-2-il)fenil]-4-metilbenzamida CAS No. 313959-44-3](/img/structure/B2590589.png)

N-[2-(1,3-benzotiazol-2-il)fenil]-4-metilbenzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide” is a benzothiazole derivative. Benzothiazole derivatives have been studied for their potential pharmacological properties . They have been found to exhibit anticonvulsant activity and neurotoxicity .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using spectral (FT-IR, 1H-NMR, MS) and elemental analysis .Chemical Reactions Analysis

Benzothiazole synthesis involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles .Physical And Chemical Properties Analysis

Benzothiazole derivatives exhibit luminescent properties. Upon excitation with 365 nm light, they exhibit bright blue-violet, green, and orange emission in aggregated states .Aplicaciones Científicas De Investigación

Actividad Anti-Tuberculosa

Los derivados de benzotiazol han ganado prominencia debido a su potencial como agentes anti-tuberculosos. Los desarrollos sintéticos recientes han llevado al descubrimiento de nuevos compuestos basados en benzotiazol con actividad inhibitoria contra Mycobacterium tuberculosis (M. tuberculosis). Estas moléculas se compararon con fármacos de referencia estándar, y se evaluó su eficacia in vitro e in vivo . Los investigadores han explorado diversas vías sintéticas, incluyendo acoplamiento diazo, condensación de Knoevenagel, reacción de Biginelli e irradiación de microondas, para sintetizar estos derivados. Además, se han investigado las relaciones estructura-actividad (SAR) y los estudios de acoplamiento molecular contra el objetivo DprE1 para identificar inhibidores potentes con una actividad anti-tuberculosa mejorada.

Propiedades Antibacterianas

Los estudios antibacterianos in vitro han revelado que los derivados de benzotiazol, incluido nuestro compuesto de interés, presentan actividad contra cepas bacterianas como Escherichia coli, especies de Proteus, Staphylococcus aureus y Pseudomonas aeruginosa . Estos hallazgos sugieren posibles aplicaciones en la lucha contra las infecciones bacterianas.

Aceleradores de Vulcanización y Antioxidantes

El sistema de anillo de benzotiazol tiene una larga historia de uso como acelerador de vulcanización en la producción de caucho. Además, sirve como antioxidante, protegiendo los materiales del daño oxidativo. Su presencia en varios compuestos naturales subraya su versatilidad .

Materiales de Fluorescencia y Reactivos de Imagen

Debido a sus propiedades de fluorescencia inherentes, los derivados de benzotiazol encuentran aplicaciones como reactivos de imagen y materiales de fluorescencia. Los investigadores han explorado su uso en bioimagen, diagnóstica y desarrollo de sensores.

En resumen, la N-[2-(1,3-benzotiazol-2-il)fenil]-4-metilbenzamida promete en diversos campos, desde el tratamiento de la tuberculosis hasta aplicaciones antibacterianas, e incluso como bloque de construcción para materiales basados en fluorescencia. Sus propiedades multifacéticas lo convierten en un tema intrigante para la investigación y el desarrollo en curso . Si tiene alguna otra pregunta o necesita información adicional, ¡no dude en preguntar!

Direcciones Futuras

Mecanismo De Acción

Target of Action

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-methylbenzamide is a benzothiazole derivative that has been synthesized and studied for its potential biological activities Benzothiazole derivatives have been known to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential for the survival of mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been reported to interact with their targets, leading to inhibition of the target’s function . This interaction could result in changes at the molecular level, disrupting the normal functioning of the target and leading to the observed biological effects.

Biochemical Pathways

Given the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that this compound may affect pathways crucial for the survival and proliferation of mycobacterium tuberculosis .

Pharmacokinetics

A study on similar benzothiazole derivatives suggested a favorable pharmacokinetic profile . The impact of these properties on the bioavailability of N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-methylbenzamide would need further investigation.

Result of Action

Based on the reported biological activities of similar benzothiazole derivatives, it can be inferred that this compound may exhibit inhibitory effects on the growth of certain bacteria, such as mycobacterium tuberculosis .

Análisis Bioquímico

Biochemical Properties

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide can bind to specific proteins, altering their conformation and function . These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death . It also affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . Furthermore, N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide can alter the expression of genes involved in cell cycle regulation and metabolism, leading to changes in cellular function.

Molecular Mechanism

The molecular mechanism of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins. For instance, it can inhibit the activity of kinases by binding to their active sites, preventing the transfer of phosphate groups . This inhibition can lead to the disruption of signaling pathways and cellular processes. Additionally, N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide can modulate gene expression by interacting with transcription factors, proteins that regulate the transcription of specific genes . These interactions are essential for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained inhibition of cellular processes, such as cell proliferation and metabolism . These temporal effects are important for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. Understanding these dosage effects is crucial for determining the optimal therapeutic dose and minimizing potential side effects.

Metabolic Pathways

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, the compound can be metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of various substrates . This metabolism can lead to the formation of active or inactive metabolites, affecting the compound’s biological activity. Additionally, N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide can influence metabolic flux and metabolite levels, altering cellular metabolism . These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, which facilitate its uptake and distribution . For instance, it can bind to albumin, a protein that transports various molecules in the bloodstream . This binding can affect the compound’s localization and accumulation in specific tissues, influencing its therapeutic efficacy and toxicity. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s delivery and targeting.

Subcellular Localization

The subcellular localization of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide can be targeted to the mitochondria, affecting cellular metabolism and energy production . These subcellular localization mechanisms are crucial for understanding the compound’s mode of action and potential therapeutic applications.

Propiedades

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS/c1-14-10-12-15(13-11-14)20(24)22-17-7-3-2-6-16(17)21-23-18-8-4-5-9-19(18)25-21/h2-13H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMDZGHGMAMEMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

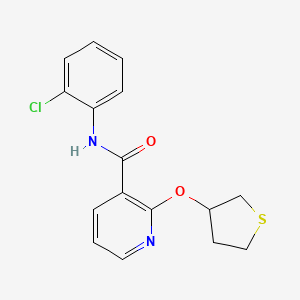

![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2590506.png)

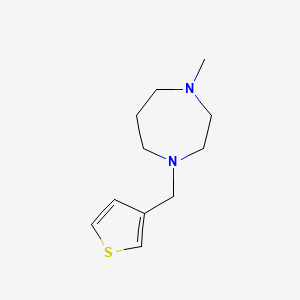

![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2590507.png)

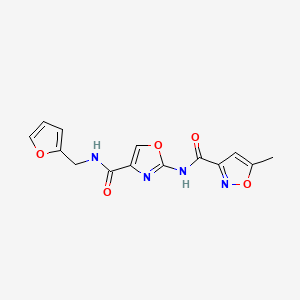

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2590514.png)

![N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2590515.png)

![N-ethyl-N-[[3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide](/img/structure/B2590516.png)

![4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2590520.png)

![N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2590522.png)

![4,4,4-Trifluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]butanamide](/img/structure/B2590524.png)